molecular formula C18H18Cl4N4O2S2 B11545844 1,1'-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea]

1,1'-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea]

Cat. No.: B11545844
M. Wt: 528.3 g/mol
InChI Key: XGCCSOIZZYGXOE-UHFFFAOYSA-N
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Description

3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA is a complex organic compound characterized by the presence of dichlorophenyl groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to obtain 3,4-dichlorophenethylamine . This intermediate can then be further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The dichlorophenyl groups can participate in substitution reactions, especially under the influence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chlorinated phenyl derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA involves its interaction with specific molecular targets and pathways. The dichlorophenyl groups may interact with cellular proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C18H18Cl4N4O2S2

Molecular Weight

528.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-[2-[(3,4-dichlorophenyl)carbamoylamino]ethyldisulfanyl]ethyl]urea

InChI

InChI=1S/C18H18Cl4N4O2S2/c19-13-3-1-11(9-15(13)21)25-17(27)23-5-7-29-30-8-6-24-18(28)26-12-2-4-14(20)16(22)10-12/h1-4,9-10H,5-8H2,(H2,23,25,27)(H2,24,26,28)

InChI Key

XGCCSOIZZYGXOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCSSCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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